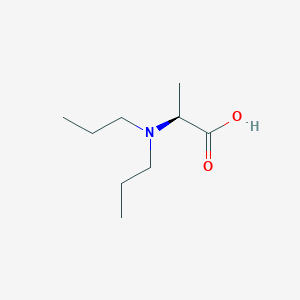

N,N-Dipropyl-L-alanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(dipropylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRZQYMPUHUFSQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558344 | |

| Record name | N,N-Dipropyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81854-56-0 | |

| Record name | N,N-Dipropyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dipropyl-L-alanine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dipropyl-L-alanine, a non-proteinogenic amino acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this molecule, offering field-proven insights and detailed experimental protocols. The guide is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical resource for the synthesis and utilization of this compound and its derivatives.

Introduction

This compound is a chiral α-amino acid derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the L-alanine backbone. This N,N-dialkylation imparts unique steric and electronic properties to the molecule, distinguishing it from its proteinogenic counterpart. The incorporation of such modified amino acids into peptide chains is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, membrane permeability, and conformational rigidity.[][2] Understanding the fundamental chemical properties of this compound is therefore crucial for its effective application in the design and synthesis of novel therapeutic peptides and other bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₂ | [3] |

| Molecular Weight | 173.26 g/mol | [3] |

| CAS Number | 81854-56-0 | [4] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 95.0 to 98.0 °C | [5] |

| Purity | >98.0% (GC) | [3][5] |

| Optical Rotation | +14.0 to +18.0° (c=2 in Methanol) | [5] |

Synthesis of this compound

The synthesis of N,N-dialkylated α-amino acids can be achieved through several methodologies. For this compound, two primary and reliable synthetic routes are reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials, desired scale, and purification considerations.

Reductive Amination of L-Alanine with Propanal

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, L-alanine is reacted with propanal in the presence of a reducing agent.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of L-alanine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add propanal (2.2 eq).

-

Formation of Intermediate: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards carbonyls than other hydrides like sodium borohydride, which minimizes side reactions.

-

Solvent Selection: DCE and THF are common solvents for reductive amination as they are relatively non-reactive and can dissolve both the starting materials and the intermediate species.

Direct N-Alkylation of L-Alanine with Propyl Bromide

Direct N-alkylation involves the reaction of an amine with an alkyl halide. To achieve dialkylation, a base is required to deprotonate the amino group, and an excess of the alkylating agent is used.

Experimental Protocol:

-

Reaction Setup: To a suspension of L-alanine (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add propyl bromide (2.5 eq).

-

Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to isoelectric point of the product to facilitate precipitation.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

-

Base and Solvent: A strong base is necessary to deprotonate the amino group of the zwitterionic amino acid. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Excess Alkylating Agent: An excess of propyl bromide is used to drive the reaction towards dialkylation and minimize the formation of the mono-propylated product.

Spectroscopic Characterization

Due to the limited availability of experimental spectroscopic data in the public domain, the following data is predicted based on computational models and typical values for similar structures. These predictions serve as a guide for the characterization of synthesized this compound. Online prediction tools can provide more detailed interactive spectra.[6][7][8]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the propyl and alanine moieties.

-

~ 0.9 ppm (t, 6H): Methyl protons (-CH₃) of the two propyl groups.

-

~ 1.3 ppm (d, 3H): Methyl protons (-CH₃) of the alanine backbone.

-

~ 1.5-1.7 ppm (m, 4H): Methylene protons (-CH₂-) adjacent to the methyl groups of the propyl chains.

-

~ 2.5-2.7 ppm (m, 4H): Methylene protons (-CH₂-) attached to the nitrogen atom.

-

~ 3.2 ppm (q, 1H): Methine proton (-CH-) of the alanine backbone.

-

~ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH). The chemical shift of this proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

~ 11 ppm: Methyl carbons (-CH₃) of the propyl groups.

-

~ 15 ppm: Methyl carbon (-CH₃) of the alanine backbone.

-

~ 20 ppm: Methylene carbons (-CH₂-) adjacent to the methyl groups of the propyl chains.

-

~ 55 ppm: Methylene carbons (-CH₂-) attached to the nitrogen atom.

-

~ 60 ppm: Methine carbon (-CH-) of the alanine backbone.

-

~ 175 ppm: Carboxyl carbon (-COOH).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

~ 2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~ 1730-1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.

-

~ 3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid.

-

~ 1300-1200 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, this compound is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ should be observed at m/z = 173. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propyl chains. Common fragments could include [M-COOH]⁺ at m/z 128 and fragments resulting from the loss of propyl or propylene moieties.

Applications in Drug Development and Research

The incorporation of N,N-dialkylated amino acids like this compound into peptides offers several advantages in drug design and development.

-

Enhanced Metabolic Stability: The bulky dipropyl groups on the nitrogen atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[]

-

Increased Membrane Permeability: The increased lipophilicity due to the alkyl chains can improve the ability of the peptide to cross cell membranes, which is often a significant hurdle for peptide-based therapeutics.[]

-

Conformational Constraint: The steric bulk of the N,N-dipropyl group can restrict the conformational flexibility of the peptide backbone. This can be advantageous in locking the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.[5]

-

Modulation of Bioactivity: The altered electronic and steric environment around the peptide backbone can modulate the binding affinity and activity of the peptide at its target receptor.

Despite these advantages, the steric hindrance of N,N-dialkylated amino acids can also present challenges during solid-phase peptide synthesis (SPPS), often requiring specialized coupling reagents and longer reaction times to achieve efficient peptide bond formation.[9][10]

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is not classified as a hazardous substance.[9][11] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

-

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique chemical properties, stemming from the N,N-dialkylation of the L-alanine core, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. While its synthesis is achievable through established methods like reductive amination and direct alkylation, its incorporation into peptides requires careful consideration of the steric challenges it presents. This in-depth guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this compound in research and development.

References

-

(n.d.). diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

(2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

-

(2026, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]

-

(2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

(n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

(2024, May 7). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

(n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Retrieved from [Link]

-

(1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

-

(2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]

-

(2024, May 9). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved from [Link]

-

(n.d.). Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine.... ResearchGate. Retrieved from [Link]

-

(2021). Predicting Infrared Spectra with Message Passing Neural Networks. PubMed. Retrieved from [Link]

-

(n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Retrieved from [Link]

-

(n.d.). N, N-Dipropyl-L-alanine, min 98% (GC)(T), 1 gram. Retrieved from [Link]

-

(n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. Retrieved from [Link]

-

(n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database. Retrieved from [Link]

-

(2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. Retrieved from [Link]

-

(n.d.). IR spectra prediction. Cheminfo.org. Retrieved from [Link]

-

(n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

-

(n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

-

(n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database. Retrieved from [Link]

-

(2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]

-

(2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Retrieved from [Link]

-

(n.d.). Mascot help: Peptide fragmentation. Matrix Science. Retrieved from [Link]

-

(n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Retrieved from [Link]

-

(n.d.). Fragmentation of peptide negative molecular ions induced by resonance electron capture. PMC. Retrieved from [Link]

-

(2024, May 3). Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. PubMed. Retrieved from [Link]

Sources

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR spectra prediction | cheminfo ELN documentation [docs.c6h6.org]

- 4. 81854-56-0 CAS MSDS (N,N-DI-N-PROPYL-L-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizer loader [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. IR spectra prediction [cheminfo.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. acdlabs.com [acdlabs.com]

- 11. fishersci.com [fishersci.com]

N,N-Dipropyl-L-alanine synthesis route

An In-Depth Technical Guide to the Synthesis of N,N-Dipropyl-L-alanine

Abstract

This compound, a non-proteinogenic amino acid, serves as a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure. The stereocenter inherited from the L-alanine precursor is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the principal synthetic routes for this compound, with a focus on methodological rationale, detailed experimental protocols, and process optimization. We will explore the predominant industrial method of reductive amination and contrast it with classical direct alkylation strategies. The discussion is grounded in established chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to implement or optimize the synthesis of this vital pharmaceutical intermediate.

Introduction: The Strategic Importance of this compound

This compound, with the IUPAC name (2S)-2-(dipropylamino)propanoic acid, is a tertiary amine derived from the natural amino acid L-alanine.[1] The introduction of two propyl groups onto the nitrogen atom significantly alters the molecule's steric and electronic properties, making it an ideal precursor for constructing complex drug molecules.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing its synthesis and purification.

| Property | Value | Source |

| CAS Number | 81854-56-0 | [1][2][3] |

| Molecular Formula | C₉H₁₉NO₂ | [1][2] |

| Molecular Weight | 173.25 g/mol | [1][3] |

| Melting Point | 94-96 °C | [2][3][4] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Purity (Typical) | >98% | [4][5] |

Significance in ACE Inhibitor Synthesis

The therapeutic value of this compound is most evident in its application as a precursor for several widely prescribed ACE inhibitors, such as Ramipril, Perindopril, and Trandolapril.[3][6] In the synthesis of these drugs, the dipropylamino moiety and the chiral center of the alanine backbone are incorporated into the final molecular structure, which is essential for binding to the active site of the ACE enzyme. The L-configuration is critical for biological efficacy, making stereocontrol a paramount concern during synthesis.

Core Synthetic Challenges

The synthesis of this compound presents two primary challenges that dictate the choice of synthetic route:

-

Stereochemical Integrity: The synthesis must proceed without racemization of the α-carbon, preserving the (S)-configuration of the starting L-alanine.

-

Selectivity of Alkylation: The N-alkylation must be controlled to prevent the formation of the mono-propylated intermediate (N-propyl-L-alanine) and, more importantly, the over-alkylation product, a quaternary ammonium salt. Direct alkylation methods are particularly susceptible to this issue.[7]

Strategic Synthesis Routes

Two primary strategies dominate the synthesis of this compound: reductive amination and direct N-alkylation. While other advanced methods exist, these two represent the most practical and scalable approaches.

Route 1: Reductive Amination (The Workhorse Method)

Reductive amination is the most efficient and widely used method for preparing N,N-dialkylated amines from primary amines.[7] The strategy involves the reaction of L-alanine with two equivalents of propionaldehyde (propanal) to form an enamine/iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Mechanistic Rationale: This one-pot procedure is highly favored due to its excellent control over the degree of alkylation. The reaction proceeds sequentially. The first alkylation forms N-propyl-L-alanine, which then reacts with a second molecule of propionaldehyde to form an iminium ion. This intermediate is readily reduced. The choice of reducing agent is critical; it must be mild enough not to reduce the aldehyde starting material but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose, as they are selective for imines and iminium ions over carbonyls.[7]

Caption: Reductive Amination Pathway for this compound Synthesis.

Experimental Protocol: Reductive Amination

-

Reactor Setup: To a stirred solution of L-alanine (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) in a reaction vessel, add propionaldehyde (2.2 eq).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This is crucial for facilitating imine formation without inhibiting the reducing agent.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise to the mixture at room temperature. The portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain a pure, crystalline solid.[8][9]

Route 2: Direct N-Alkylation

Direct alkylation involves the reaction of L-alanine with a propylating agent, such as propyl bromide or propyl iodide. This method is conceptually simpler but fraught with practical difficulties, primarily the lack of selectivity leading to mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salt products.[7][10] To achieve selectivity, a protection-deprotection sequence is often necessary.[11]

Mechanistic Rationale: The nucleophilic amino group of alanine attacks the electrophilic carbon of the propyl halide in an Sₙ2 reaction. To prevent the acidic proton of the carboxylic acid from interfering and to avoid O-alkylation, it is typically protected as an ester (e.g., a methyl or benzyl ester). After N,N-dipropylation, the ester is hydrolyzed to regenerate the carboxylic acid.

Sources

- 1. This compound | C9H19NO2 | CID 14274716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0 | Chemsrc [chemsrc.com]

- 3. N,N-DI-N-PROPYL-L-ALANINE CAS#: 81854-56-0 [m.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 81854-56-0 | TCI AMERICA [tcichemicals.com]

- 6. N,N-DI-N-PROPYL-L-ALANINE | 81854-56-0 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]

- 9. US4935526A - Process for the purification of peptides - Google Patents [patents.google.com]

- 10. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N,N-Dipropyl-L-alanine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,N-Dipropyl-L-alanine, a chiral, non-proteinogenic amino acid, represents a class of N,N-dialkylated amino acids that are of growing interest in medicinal chemistry and asymmetric synthesis. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed synthetic routes with detailed experimental considerations, and in-depth characterization methodologies. Furthermore, we explore its potential applications as a chiral building block in peptide synthesis and as a ligand in catalysis, drawing parallels with analogous N,N-disubstituted amino acids. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this and similar chiral synthons in drug discovery and development.

Introduction: The Significance of N,N-Dialkylated Amino Acids

In the realm of peptide and small molecule drug design, the modification of natural amino acid scaffolds is a cornerstone strategy for enhancing therapeutic properties. N-alkylation of amino acids, in particular, is a widely employed tactic to improve metabolic stability, increase cell permeability, and modulate biological activity[1]. The introduction of alkyl groups on the alpha-nitrogen can impart steric hindrance, thereby protecting the adjacent peptide bond from enzymatic degradation by proteases. This modification can significantly extend the in vivo half-life of peptide-based therapeutics.

This compound, as a member of the N,N-dialkylated amino acid family, is a chiral building block with the inherent stereochemistry of L-alanine. This structural feature makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, eliminating the need for chiral resolutions at later synthetic stages. While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in areas where related N,N-dialkylated amino acids have shown promise, such as in the development of novel therapeutics and as chiral ligands in asymmetric catalysis.

This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this compound, empowering researchers to explore its utility in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(dipropylamino)propanoic acid | [2] |

| CAS Number | 81854-56-0 | [3] |

| Molecular Formula | C₉H₁₉NO₂ | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 94-96 °C | |

| Chirality | L-configuration (S-enantiomer) | [2] |

Synthesis of this compound: Proposed Methodologies

Reductive Amination of Pyruvic Acid followed by N-Propylation (A Proposed Route)

A plausible enzymatic and chemical hybrid approach could involve the initial synthesis of L-alanine from pyruvate, followed by chemical N,N-dipropylation. Alanine dehydrogenase (AlaDH) is an enzyme that catalyzes the reversible reductive amination of pyruvate to L-alanine[4].

Caption: Proposed direct N,N-dialkylation of an L-alanine ester.

Step-by-Step Experimental Protocol (Proposed):

-

Esterification of L-Alanine:

-

Suspend L-alanine (1.0 eq) in anhydrous methanol or ethanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure to obtain the L-alanine ester hydrochloride salt.

-

-

N,N-Dialkylation:

-

Dissolve the L-alanine ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

-

Add propyl bromide (2.2 eq) to the mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude this compound ester by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplet for the terminal methyl, sextet for the central methylene, and a multiplet for the methylene attached to the nitrogen), a quartet for the alpha-proton of the alanine backbone, and a doublet for the beta-methyl group. The exact chemical shifts will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on known chemical shift ranges for similar N-alkylated amino acids, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~3.0 - 3.5 (q) | ~60 - 65 |

| β-CH₃ | ~1.2 - 1.5 (d) | ~15 - 20 |

| N-CH₂- | ~2.5 - 3.0 (m) | ~50 - 55 |

| -CH₂-CH₃ | ~1.4 - 1.7 (sextet) | ~20 - 25 |

| -CH₂-CH₃ | ~0.8 - 1.0 (t) | ~10 - 15 |

| C=O | - | ~175 - 180 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 174.15.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized this compound, chiral HPLC is the method of choice. A suitable chiral stationary phase can be used to separate the L- and D-enantiomers, allowing for the determination of the enantiomeric excess (ee).

Applications in Research and Drug Development

While specific examples for this compound are scarce, the broader class of N,N-dialkylated amino acids has several important applications.

Chiral Building Blocks in Peptide Synthesis

The incorporation of N,N-dialkylated amino acids into peptide sequences is a strategy to induce specific conformational constraints and to block potential sites of metabolic degradation. [5]The dipropyl groups would provide significant steric bulk, which could be exploited to modulate the binding affinity and selectivity of a peptide for its target receptor.

Sources

An In-depth Technical Guide to N,N-Dipropyl-L-alanine (CAS: 81854-56-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N,N-Dipropyl-L-alanine, a non-proteinogenic amino acid with potential applications in pharmaceutical and chemical research. This document delves into its physicochemical properties, synthesis, analytical characterization, and prospective role in drug development, offering a valuable resource for researchers and scientists in the field.

Introduction: The Significance of N-Alkylated Amino Acids in Modern Drug Discovery

N-alkylation of amino acids is a pivotal strategy in medicinal chemistry, employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2] The introduction of alkyl groups to the nitrogen atom of an amino acid can impart several advantageous characteristics, including increased metabolic stability against enzymatic degradation, improved membrane permeability, and modulation of conformational flexibility, which can lead to enhanced receptor binding and biological activity.[2][3] this compound, as a di-N-alkylated derivative of the natural amino acid L-alanine, represents a valuable building block in the synthesis of novel peptides and peptidomimetics with potentially superior therapeutic profiles.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 81854-56-0 | [4] |

| Molecular Formula | C₉H₁₉NO₂ | [4] |

| Molecular Weight | 173.25 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 94-95 °C | [5] |

| IUPAC Name | (2S)-2-(dipropylamino)propanoic acid | [4] |

| SMILES | CCCN(CCC)C(=O)O | [4] |

| InChIKey | GZRZQYMPUHUFSQ-QMMMGPOBSA-N | [4] |

Synthesis of this compound: A Representative Protocol

While specific proprietary synthesis methods may exist, a plausible and efficient route for the laboratory-scale synthesis of this compound is through the reductive amination of a suitable α-keto acid precursor. This method is widely used for the preparation of N-alkylated amino acids.[6]

Proposed Synthetic Pathway: Reductive Amination

The synthesis involves a two-step, one-pot reaction starting from pyruvate, the α-keto acid corresponding to alanine.

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol

Materials:

-

L-Alanine

-

Propionaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-alanine (1.0 eq) in methanol.

-

Imine Formation: Add propionaldehyde (2.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (2.5 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde. Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate. Extract the product into dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and enantiomeric excess of this compound.

-

Purity Analysis (Reversed-Phase HPLC):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

Detection: UV at 210 nm.

-

-

Chiral Separation (Chiral HPLC): The separation of L- and D-enantiomers is crucial. This can be achieved using a chiral stationary phase.[7][8][9][10]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplets and sextets) and the alanine backbone (a quartet for the α-proton and a doublet for the methyl group).[12][13][14]

-

¹³C NMR: The carbon NMR spectrum will provide signals for all nine carbon atoms in the molecule, confirming the overall structure.[13][15]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 174.15.[16][17][18][19][20]

-

Tandem mass spectrometry (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns, such as the loss of the carboxylic acid group.[16][17][19][20]

Caption: A typical workflow for the synthesis and analytical characterization of this compound.

Applications in Drug Development: A Forward-Looking Perspective

While specific clinical applications of this compound have not been extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.

Modulation of Peptide Properties

The incorporation of this compound into a peptide sequence can significantly alter its physicochemical and biological properties.[2][3][21][22]

-

Increased Lipophilicity: The two propyl groups increase the overall lipophilicity of the amino acid residue, which can enhance the ability of a peptide to cross cell membranes.[23][24]

-

Enhanced Metabolic Stability: The di-N-alkylation sterically hinders the peptide bond, making it less susceptible to cleavage by proteases and peptidases, thereby prolonging the in vivo half-life of the peptide therapeutic.[1]

-

Conformational Constraint: The bulky dipropylamino group can restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation for improved receptor binding affinity and selectivity.

Potential Therapeutic Areas

Given the general benefits of N-alkylated amino acids, this compound could be a valuable component in the design of novel therapeutics for a range of diseases, including:

-

Oncology: In the development of peptide-based cancer therapies, enhanced stability and cell penetration are highly desirable.[2]

-

Neurological Disorders: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is a major challenge. The increased lipophilicity imparted by this compound could be advantageous in this context.[2]

-

Infectious Diseases: Antimicrobial peptides often suffer from poor stability in biological fluids. The incorporation of this compound could lead to more robust and effective antimicrobial agents.[1]

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential as a building block in the design of novel peptide and peptidomimetic drug candidates. Its ability to modulate the physicochemical and pharmacokinetic properties of peptides makes it a valuable tool for medicinal chemists seeking to develop more effective and durable therapeutics. Further research into the specific biological activities and applications of peptides containing this compound is warranted and holds promise for advancing the field of drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Gentilucci, L., et al. (2010). N-Alkylated Amino Acids and Peptides: A Semicentennial Review. Current Medicinal Chemistry, 17(19), 2044-2077.

-

Supplementary Information - The Royal Society of Chemistry. [Link]

- CN108147973B - Preparation method of N- [1- (S)

-

Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. [Link]

-

N-Propyl alanine, DL- | C6H13NO2 | CID 15677244 - PubChem. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchGate. [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. [Link]

-

Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Nine physicochemical properties for 20 amino acid types. | Download Table - ResearchGate. [Link]

-

Introduction of Functional Groups into Peptides via N -Alkylation - ResearchGate. [Link]

- CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google P

-

ethoxycarbonyl-3-phenylpropyl/-L-alanyl-L-proline - European Patent Office - EP 0215335 B1 - Googleapis.com. [Link]

-

Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42 - Books. [Link]

-

Physico-Chemical Properties of Amino acids - YouTube. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. [Link]

-

¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

-

Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PubMed Central. [Link]

-

N,N-di-n-propyl-l-alanine | CAS#:81854-56-0 | Chemsrc. [Link]

-

Role of L-alanine for redox self-sufficient amination of alcohols - PMC - PubMed Central. [Link]

-

Quantum chemical study of molecular properties of small branched-chain amino acids in water - NIH. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC - NIH. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. [Link]

-

(PDF) Physicochemical Properties and Complexity of Amino - Amanote Research. [Link]

- US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google P

-

1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]

-

Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC - PubMed Central. [Link]

-

Mascot help: Peptide fragmentation - Matrix Science. [Link]

- EP1197490B1 - Process for preparing N-[1-(S)

-

Role of L-alanine for redox self-sufficient amination of alcohols - PubMed. [Link]

-

Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]

Sources

- 1. Synthesis of side chain N,N'-diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H19NO2 | CID 14274716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0 | Chemsrc [chemsrc.com]

- 6. Role of L-alanine for redox self-sufficient amination of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chiraltech.com [chiraltech.com]

- 12. Dipropylamine(142-84-7) 1H NMR [m.chemicalbook.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mascot help: Peptide fragmentation [matrixscience.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (PDF) Physicochemical Properties and Complexity of Amino [research.amanote.com]

Introduction: The Significance of Physicochemical Characterization

An In-depth Technical Guide to the Physical Properties of N,N-Dipropyl-L-alanine

This compound is a derivative of the naturally occurring amino acid L-alanine, characterized by the substitution of two propyl groups on the alpha-amino nitrogen. This modification significantly alters the molecule's steric bulk and electronic properties compared to its parent amino acid, making its physical properties a critical area of study for researchers in peptide chemistry, drug discovery, and materials science. The N,N-dialkylation of amino acids can influence peptide conformation, increase lipophilicity, and enhance metabolic stability, making such compounds valuable building blocks.[1][2]

A thorough understanding and precise measurement of the physical properties of this compound are paramount. These parameters—including melting point, optical rotation, and solubility—are not merely data points; they are fundamental descriptors that govern the compound's purity, dictate its behavior in various solvents, inform formulation strategies, and ultimately influence its biological activity and application potential. This guide provides a comprehensive overview of the known physical properties of this compound and details the rigorous experimental methodologies required for their validation.

Core Physical Properties: A Quantitative Summary

The fundamental physical characteristics of this compound are summarized below. This data serves as a baseline for identity confirmation and purity assessment in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₂ | [3][4][5] |

| Molecular Weight | 173.26 g/mol | [3][5] |

| CAS Number | 81854-56-0 | [3][4][5] |

| Appearance | White to off-white solid, powder, or crystals | [3] |

| Melting Point | 94-98 °C (Range reported across sources) | [3][4][6][7] |

| Boiling Point | 253.8 ± 23.0 °C (Predicted) | [4] |

| Specific Optical Rotation | [α]²⁰/D = +14.0° to +18.0° (c=2 in Methanol) |

Experimental Methodologies & Scientific Rationale

The following sections detail the standard operating procedures for determining the key physical properties of this compound. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most critical and accessible indicators of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[8][9] Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) alongside a precision thermometer.[9]

-

Rapid Approximation (Optional but Recommended): A preliminary rapid heating run is performed to quickly determine an approximate melting temperature. This saves time during the precise measurement.[9]

-

Precise Measurement: A fresh sample is heated at a slow, controlled rate (1-2°C per minute) starting approximately 10-15°C below the approximate melting point.[9]

-

Scientific Rationale: A slow heating rate ensures that the sample and thermometer temperatures remain in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The result is reported as a range (T₁ - T₂). For this compound, a sharp range within the literature values (e.g., 95.5-96.5°C) indicates high purity.

Caption: Workflow for Accurate Melting Point Determination.

Specific Optical Rotation: Confirming Stereochemical Integrity

This compound is a chiral molecule, derived from the L-enantiomer of alanine. Its ability to rotate plane-polarized light is an intrinsic physical property that confirms its enantiomeric identity. The specific rotation, [α], is a standardized value that allows for comparison across laboratories.[10][11]

Protocol: Polarimetric Measurement

-

Solution Preparation: A precise concentration of the compound is prepared. For this compound, a concentration (c) of 2 g per 100 mL (or 0.02 g/mL) in methanol is a known standard. The sample must be fully dissolved.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (pure solvent). The measurement is standardized using the sodium D-line (λ = 589 nm) at a controlled temperature (e.g., 20°C).[10][12]

-

Measurement: The prepared solution is placed in a sample cell of a known path length (l), typically 1 decimeter (dm). The observed rotation (α) is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (c × l)

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

Scientific Rationale: This formula normalizes the observed rotation by concentration and path length, making [α] a characteristic constant for the compound under specified conditions (solvent, temperature, wavelength).[10][13]

-

-

Reporting: The result is reported with all conditions specified, e.g., [α]²⁰/D = +16.5° (c=2, Methanol). A positive sign indicates dextrorotatory rotation (clockwise).[11][12]

Sources

- 1. Synthesis of side chain N,N'-diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. labproinc.com [labproinc.com]

- 4. N,N-DI-N-PROPYL-L-ALANINE CAS#: 81854-56-0 [m.chemicalbook.com]

- 5. This compound | C9H19NO2 | CID 14274716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0 | Chemsrc [chemsrc.com]

- 7. N,N-DI-N-PROPYL-L-ALANINE | 81854-56-0 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Properties of N,N-Dipropyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of N,N-Dialkylated Amino Acids

In the landscape of modern medicinal chemistry and drug development, the strategic modification of fundamental biological building blocks is a cornerstone of innovation. Among these, amino acids and their derivatives represent a versatile scaffold for the design of novel therapeutics. N,N-dialkylated amino acids, a unique class of modified amino acids, have garnered considerable attention for their potential to impart favorable pharmacological properties, including enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility. This guide provides a comprehensive technical overview of a representative member of this class, N,N-Dipropyl-L-alanine, intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these intriguing molecules.

Molecular Architecture of this compound

This compound is a chiral, non-proteinogenic amino acid derivative. Its structure is characterized by an L-alanine core, where the alpha-amino group is substituted with two n-propyl groups. This substitution introduces significant steric bulk and alters the electronic properties of the nitrogen atom, profoundly influencing the molecule's chemical behavior and its interactions with biological systems.

Key Structural Features:

-

Chiral Center: The alpha-carbon (Cα) of the alanine backbone retains its (S)-configuration, a crucial determinant for stereospecific interactions in biological contexts.

-

Tertiary Amine: The presence of the N,N-dipropyl moiety results in a tertiary amine, rendering it non-acyleable at the nitrogen and influencing its basicity compared to the primary amine of natural L-alanine.

-

Hydrophobicity: The two propyl chains significantly increase the lipophilicity of the molecule compared to its parent amino acid, L-alanine.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(dipropylamino)propanoic acid | [1] |

| CAS Number | 81854-56-0 | [2][3] |

| Molecular Formula | C9H19NO2 | [2][3] |

| Molecular Weight | 173.26 g/mol | [2][3] |

| Melting Point | 94-96 °C | [2][4] |

| SMILES | CCCN(CCC)C(=O)O | [1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through reductive amination of L-alanine with propanal. This widely employed method offers a direct and high-yielding route to the desired product while preserving the stereochemical integrity of the chiral center.[5][6]

The Chemistry Behind the Synthesis: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (propanal) with an amine (L-alanine) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the carbonyl group of the starting materials. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanobohydride (NaBH3CN) are commonly used for this purpose due to their selectivity and tolerance of acidic conditions that favor imine formation.[6]

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

L-Alanine

-

Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

-

Hexanes

Procedure:

-

Reaction Setup: To a stirred suspension of L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (2.0 eq).

-

Addition of Aldehyde: Add propanal (2.5 eq) to the suspension and stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: The crude solid can be purified by crystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford this compound as a white crystalline solid.[2]

Structural Elucidation and Characterization

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplets for the terminal methyls, sextets for the central methylenes, and triplets for the methylenes attached to the nitrogen), a quartet for the alpha-proton, and a doublet for the alpha-methyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the three non-equivalent carbons of the propyl chains.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Assignment | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| -COOH | 10-12 (br s) | ~175-180 |

| Cα-H | ~3.0-3.5 (q) | ~60-65 |

| Cα-CH₃ | ~1.2-1.5 (d) | ~15-20 |

| N-(CH₂-CH₂-CH₃)₂ | ~2.5-3.0 (m) | ~50-55 |

| N-(CH₂-CH₂-CH₃)₂ | ~1.4-1.7 (m) | ~20-25 |

| N-(CH₂-CH₂-CH₃)₂ | ~0.8-1.0 (t) | ~10-15 |

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear in the 2850-2960 cm⁻¹ region.[7]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.2.

Analytical Characterization

Chromatographic Methods:

-

Gas Chromatography (GC): Given its volatility after derivatization (e.g., esterification), GC is a suitable method for assessing the purity of this compound. Commercial suppliers often cite purity as determined by GC.[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be employed for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be appropriate. Chiral HPLC can be used to confirm the enantiomeric purity.[8][9]

Reactivity, Stability, and Handling

Reactivity:

-

The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction.

-

The tertiary amine is nucleophilic but sterically hindered. It can be protonated to form a quaternary ammonium salt.

-

The molecule is generally stable under standard laboratory conditions.[1]

Stability and Storage:

This compound is a stable solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Applications in Drug Development and Peptide Science

The unique structural features of N,N-dialkylated amino acids like this compound make them valuable building blocks in medicinal chemistry.

Key Applications:

-

Peptidomimetics: Incorporation of N,N-dialkylated amino acids into peptide sequences can disrupt secondary structures like α-helices and β-sheets, which can be advantageous for designing enzyme inhibitors or receptor antagonists. The steric bulk of the N-alkyl groups can also protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[2][10]

-

Chiral Auxiliaries and Ligands: The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis or as a chiral ligand in metal-catalyzed reactions.[11][12]

-

Modulation of Physicochemical Properties: The introduction of the dipropyl groups increases lipophilicity, which can be strategically used to enhance the membrane permeability and oral bioavailability of drug candidates.

Caption: Key application areas of this compound in drug development.

Conclusion and Future Perspectives

This compound serves as a compelling example of how the rational modification of a simple amino acid can lead to a molecule with significant potential in synthetic and medicinal chemistry. Its synthesis is straightforward, and its properties offer a range of opportunities for the development of novel therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the exploration of N,N-dialkylated amino acids and their incorporation into drug candidates is poised to remain an active and fruitful area of research. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically employ this compound in their research endeavors.

References

-

Chemsrc. N,N-di-n-propyl-l-alanine | CAS#:81854-56-0. Available from: [Link]

-

Chemical Point. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Propyl alanine, DL-. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Available from: [Link]

-

PubMed Central (PMC). Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]

-

PubMed. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. Available from: [Link]

-

PubMed Central (PMC). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Available from: [Link]

-

PubMed. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Available from: [Link]

-

PubMed Central (PMC). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Available from: [Link]

-

ANU Open Research. Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Available from: [Link]

-

PubMed Central (PMC). Role of L-alanine for redox self-sufficient amination of alcohols. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

PubMed Central (PMC). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

-

PubMed. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes. Available from: [Link]

-

PubMed. Two-dimensional infrared spectroscopy of the alanine dipeptide in aqueous solution. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

PubMed Central (PMC). Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays. Available from: [Link]

-

PubMed. 13C n.m.r. study of L-alanine peptides. Available from: [Link]

-

RSC Publishing. Reactivity of amino acid anions with nitrogen and oxygen atoms. Available from: [Link]

-

NASA Technical Reports Server. Does Chirality Influence the Stability of Amino Acid –Cu Complexes in the Salt-Induced Peptide Formation Reaction? Insights from Density Functional Theory Calculations. Available from: [Link]

- Google Patents. Preparation of D- or L-alanine or high enantiomeric purity.

-

PubMed Central (PMC). A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. Available from: [Link]

-

PubMed. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Available from: [Link]

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. Synthesis of side chain N,N'-diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Introduction: The Significance of N,N-Dipropyl-L-alanine in Research

An In-Depth Technical Guide to the Solubility Profile of N,N-Dipropyl-L-alanine

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the limited availability of direct solubility data for this specific compound in public literature, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental methodologies required to conduct a thorough solubility assessment.

This compound is a modified amino acid derivative. The introduction of two propyl groups to the nitrogen atom of the L-alanine backbone significantly alters its physicochemical properties compared to the parent amino acid. These modifications, particularly the increased lipophilicity, are of interest in various research and development areas, including peptide synthesis and as a building block for novel chemical entities. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics to bioavailability in potential therapeutic applications.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, theoretical models provide a valuable starting point for estimating the solubility of this compound. The solubility of amino acids and their derivatives is a complex interplay of several factors:

-

Zwitterionic Nature: While the parent L-alanine exists as a zwitterion over a wide pH range, the N,N-disubstitution in this compound blocks the formation of a positive charge on the nitrogen atom. This fundamentally alters its behavior in response to pH changes.

-

Influence of Alkyl Chains: The two propyl groups significantly increase the nonpolar surface area of the molecule. This modification is expected to decrease its solubility in polar solvents like water and enhance its solubility in organic solvents. The solubility of amino acids in aqueous solutions is influenced by the polarity and size of their side chains.

-

Solvent Properties: The choice of solvent is paramount. Key solvent characteristics that will influence the solubility of this compound include polarity, hydrogen bonding capacity, and the dielectric constant.

-

Temperature: The dissolution of a solid in a liquid is generally an endothermic process, meaning that for most substances, solubility increases with temperature. However, the extent of this effect must be determined empirically.

Experimental Determination of Solubility

A robust and reproducible experimental approach is essential for accurately characterizing the solubility of this compound. The following sections detail a comprehensive workflow for this determination.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an amount of solid this compound to a series of vials containing a precise volume of the desired solvent, ensuring an excess of solid remains.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Accurately dilute the saturated solution with the appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Analytical Methodologies

The choice of analytical technique for quantification is crucial for accuracy.

| Method | Principle | Advantages | Considerations |

| HPLC-UV | Separation by chromatography followed by UV absorbance detection. | High specificity and sensitivity. Can separate the analyte from impurities. | Requires chromophore in the molecule. Method development is necessary. |

| NMR | Nuclear Magnetic Resonance spectroscopy. | Provides structural confirmation and can be used for quantification with an internal standard. | Lower sensitivity compared to HPLC. Requires specialized equipment. |

| Gravimetric | Evaporation of the solvent and weighing the residual solute. | Simple and does not require a calibration curve. | Only suitable for non-volatile solutes and requires high purity of the sample. |

Factors Influencing Solubility: A Deeper Dive

Understanding the factors that govern solubility allows for the rational selection of solvents and conditions for various applications.

Factors Influencing Solubility Diagram

Caption: Key factors influencing the solubility of this compound.

-

pH: The carboxyl group of this compound has a pKa value. At pH levels significantly above the pKa, the carboxyl group will be deprotonated, forming a carboxylate anion. This ionized form is expected to have significantly higher aqueous solubility than the neutral form. Therefore, solubility in aqueous buffers is expected to be highly pH-dependent.

-

Solvent Polarity: Due to the nonpolar nature of the propyl groups, the solubility of this compound is expected to be higher in less polar organic solvents (e.g., dichloromethane, ethyl acetate) and lower in highly polar solvents like water. A systematic study across a range of solvents with varying polarities is recommended.

-

Temperature: As previously mentioned, solubility is generally expected to increase with temperature. Quantifying this relationship is important for applications that involve heating or cooling, such as crystallization processes.

Data Interpretation and Application

The solubility data generated through these methods can be presented in a clear, tabular format for easy comparison.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| pH 7.4 Buffer | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

This data is foundational for:

-

Drug Formulation: Selecting appropriate solvent systems for liquid formulations.

-

Process Chemistry: Designing efficient crystallization and purification protocols.

-

In Vitro Assays: Ensuring the compound remains in solution at the desired concentration during biological testing.

Conclusion

References

-